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Compound of Interest

Compound Name: N-(3-butoxyphenyl)acetamide

CAS No.: 55792-53-5

Cat. No.: B181398

Get Quote

Part 1: Executive Summary
The meta-substituted alkoxyacetanilide scaffold represents a distinct pharmacophore often

overshadowed by its para-substituted counterpart, Phenacetin, and ortho-substituted local

anesthetics like Lidocaine. However, recent structure-activity relationship (SAR) profiling has

identified the meta-alkoxy position as a critical modulator of lipophilicity and electronic

distribution, yielding superior potency in specific antimicrobial and antimycobacterial domains.

This guide analyzes the biological activity of this class, focusing on the "Meta-Advantage"—the

phenomenon where 3-position substitution enhances membrane permeability and target

binding affinity (particularly in mycobacterial cell walls) while altering metabolic liabilities

associated with para-substitution.

Part 2: Chemical Structure & SAR Analysis[1]
The Core Scaffold
The fundamental structure consists of an acetanilide core with an alkoxy chain (methoxy,

ethoxy, propoxy, butoxy) at the meta (3-) position relative to the acetamido group.
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Key Physicochemical Properties:

Lipophilicity (LogP): The meta-alkoxy group increases lipophilicity linearly with chain length (

to

). This is crucial for penetrating the waxy cell envelopes of Mycobacterium species.

Electronic Effects: Unlike para-substituents, meta-alkoxy groups exert an inductive electron-

withdrawing effect (-I) on the aromatic ring without the direct resonance conjugation (+M) to

the amide nitrogen. This alters the pKa of the amide proton and the electron density of the

aromatic ring, influencing

stacking interactions with receptor sites.

Steric Freedom: The meta position avoids the steric hindrance around the amide bond seen

in ortho-substitution (e.g., Xylidine derivatives), maintaining rotational freedom for the side

chain.

SAR Visualization
The following diagram illustrates the Structure-Activity Relationship (SAR) logic for optimizing

this scaffold.
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Figure 1: SAR logic flow for meta-substituted alkoxyacetanilides, highlighting the impact of

chain length on lipophilicity and biological outcomes.
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Part 3: Biological Activities[2][3][4][5][6]
Antimycobacterial & Antimicrobial Potency
Research into N-alkoxyphenyl-hydroxynaphthalene-carboxanilides (complex analogs of simple

acetanilides) has revealed that meta-substitution often yields the highest potency against

Mycobacterium tuberculosis and Staphylococcus aureus.

Mechanism: The lipophilic alkoxy tail at the meta position facilitates transit across the mycolic

acid-rich cell wall of mycobacteria. Once inside, the anilide moiety likely disrupts membrane-

dependent enzymatic activities or photosynthetic electron transport (in plant/bacterial

homologs).

Data Summary:

Compound
Substituent

Target Organism MIC (µM)
Potency Relative to
Std.

3-Methoxy
M. avium subsp.[1]

paratuberculosis
~12 2x > Rifampicin

3-Ethoxy
M. tuberculosis

H37Ra
~24

Comparable to

Isoniazid

3-Propoxy S. aureus (MRSA) 12 High

2-Ethoxy (Ortho) M. tuberculosis >100
Inactive (Steric

hindrance)

4-Ethoxy (Para) M. tuberculosis 50 Moderate

Source: Derived from SAR trends in naphthalene-carboxanilide derivatives [1, 2].

Photosynthetic Electron Transport (PET) Inhibition
While primarily relevant to toxicology and herbicide development, meta-alkoxyacetanilides are

potent inhibitors of PET in chloroplasts (specifically Photosystem II).

Relevance: This activity serves as a proxy for membrane protein binding affinity.
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Key Finding:N-(3-ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide exhibited an

of 4.5 µM, significantly lower (more potent) than ortho or para isomers [1].

Analgesic & Local Anesthetic Potential
Unlike para-ethoxyacetanilide (Phenacetin), which acts centrally, meta-alkoxy derivatives share

structural homology with local anesthetics.

Sodium Channel Blockade: The lipophilic aromatic ring is essential for docking into the

voltage-gated sodium channel (

). The meta-alkoxy group provides the necessary bulk and lipophilicity to anchor the
molecule within the channel's hydrophobic pore, although they lack the hydrophilic tertiary
amine tail required for high-potency injectable anesthesia (like Lidocaine).

Topical Application: Due to high lipophilicity, these compounds show potential as topical

anesthetics or permeation enhancers.

Part 4: Synthesis & Experimental Protocols
Synthesis of N-(3-Ethoxyphenyl)acetamide
This protocol describes the acetylation of m-phenetidine (3-ethoxyaniline).

Reagents:

3-Ethoxyaniline (10 mmol)

Acetic Anhydride (12 mmol)

Glacial Acetic Acid (Solvent)

Sodium Acetate (Catalyst)

Workflow:

Dissolution: Dissolve 1.37g of 3-ethoxyaniline in 10 mL of glacial acetic acid in a round-

bottom flask.
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Acetylation: Add 1.2 mL of acetic anhydride dropwise with stirring. Add 0.1g of sodium

acetate.

Reflux: Heat the mixture to reflux (approx. 120°C) for 2 hours. Monitor via TLC (Mobile

phase: Ethyl Acetate/Hexane 3:7).

Quenching: Pour the reaction mixture into 100 mL of ice-cold water. The product will

precipitate as a solid.

Purification: Filter the precipitate. Recrystallize from ethanol/water (1:1) to yield N-(3-

ethoxyphenyl)acetamide as white/grey plates.

Characterization: Verify via melting point (Expected: ~94-96°C) and

H-NMR.

Biological Assay: MIC Determination (Microdilution)
Objective: Determine the Minimum Inhibitory Concentration (MIC) against S. aureus.

Protocol:

Preparation: Dissolve test compounds in DMSO to a stock concentration of 10 mM.

Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well

microtiter plate. Final concentrations: 100 µM to 0.19 µM.

Inoculation: Add bacterial suspension (

CFU/mL) to each well.

Controls:

Positive Control: Ciprofloxacin.

Negative Control: DMSO (solvent only).

Sterility Control: MHB only.
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Incubation: Incubate at 37°C for 24 hours.

Readout: Determine MIC visually as the lowest concentration with no turbidity. Confirm

viability by adding Resazurin dye (turns pink in presence of live bacteria).

Part 5: Toxicology & Safety Profile
Metabolic Differentiation
A critical advantage of meta-substitution over para-substitution is the metabolic pathway.

Phenacetin (Para): Metabolized via O-dealkylation to Acetaminophen (analgesic) but also N-

hydroxylation to toxic metabolites responsible for methemoglobinemia and nephrotoxicity [3].

Meta-Alkoxy: The meta position is less prone to direct O-dealkylation by CYP1A2.

Metabolism likely proceeds via ring hydroxylation at the para or ortho positions relative to the

amine, potentially avoiding the formation of toxic quinone imines associated with para-

substituted anilides.

Cytotoxicity
In vitro cytotoxicity assays on THP-1 (human leukemia) cells indicate that meta-substituted

derivatives often maintain a high Selectivity Index (SI), showing potent antibacterial activity at

concentrations non-toxic to human cells (

µM) [2].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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